Evidence Dimension 1: Molecular Weight and Salt Form Differentiation vs. Piperidin-3/4-yl Morpholine-4-carboxylates
The target compound possesses a significantly higher molecular weight (264.75 g/mol, HCl salt) compared to direct-attachment piperidine-morpholine carbamate regioisomers such as piperidin-3-yl morpholine-4-carboxylate (214.26 g/mol, free base) and piperidin-4-yl morpholine-4-carboxylate (214.26 g/mol, free base) [1]. This 50.49 g/mol increase reflects the presence of the methylene spacer and the hydrochloride counterion, which together modulate solubility, crystallinity, and formulation behavior in ways that free-base 3- and 4-yl analogs cannot replicate.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 264.75 g/mol (HCl salt) |
| Comparator Or Baseline | Piperidin-3-yl morpholine-4-carboxylate (free base): 214.26 g/mol; Piperidin-4-yl morpholine-4-carboxylate (free base): 214.26 g/mol |
| Quantified Difference | +50.49 g/mol (target vs. 3/4-yl analogs) |
| Conditions | Molecular weight comparison based on molecular formula (C₁₁H₂₁ClN₂O₃ vs. C₁₀H₁₈N₂O₃), sourced from vendor certificates of analysis and PubChem. |
Why This Matters
The higher molecular weight and salt form directly impact physicochemical properties including aqueous solubility, hygroscopicity, and particulate bulk density—key parameters for compound management in high-throughput screening and preclinical formulation development.
- [1] PubChem. (2025). Molecular Weight for CID 119031168: (Piperidin-2-yl)methyl morpholine-4-carboxylate hydrochloride (264.75 g/mol). National Center for Biotechnology Information. View Source
